
Rocaglaol
Vue d'ensemble
Description
Rocaglaol is a naturally occurring compound belonging to the flavagline family, which is derived from the genus Aglaia of the family Meliaceae. These compounds are known for their unique structural features and significant biological activities, particularly their anticancer properties .
Applications De Recherche Scientifique
Chemical Properties and Mechanisms of Action
Rocaglaol is classified as a flavagline, a type of compound known for its cytotoxic properties. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. Studies have shown that this compound can inhibit critical signaling pathways, such as the Wnt/β-catenin pathway, which is implicated in cancer progression.
This compound has been extensively studied for its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines, including prostate cancer (LNCaP cells) and chronic myeloid leukemia (K562 cells). The compound induces apoptosis and cell cycle arrest, primarily at the G1 and G2/M phases.
Case Study: Cytotoxic Effects on Cancer Cells
- Study Reference : this compound Induces Apoptosis and Cell Cycle Arrest in LNCaP Cells .
- Findings :
- IC value for LNCaP cells: 0.19 ± 0.01 μM.
- Mechanism: Induction of G1 cell cycle arrest and apoptosis.
Table 2: Cytotoxicity Data of this compound Derivatives
Compound | Cell Line | IC (μM) | Mechanism |
---|---|---|---|
This compound | LNCaP | 0.19 ± 0.01 | G1 arrest, apoptosis |
MQ-16 (derivative) | K562 | 5.0 | Apoptosis |
Synthetic analogue | HEL | 0.5 | G1 arrest |
Anti-Inflammatory Applications
In addition to its anticancer properties, this compound demonstrates significant anti-inflammatory effects. A synthetic derivative of this compound has been shown to inhibit inflammatory responses in human cells, making it a potential candidate for treating inflammatory diseases.
Case Study: Anti-Inflammatory Effects
- Study Reference : Synthetic Derivative Displays Potent Anti-Inflammatory Properties .
- Findings :
- The derivative inhibited pro-inflammatory cytokine production.
- Mechanism: Suppression of NF-kB signaling pathway.
Synthesis and Derivative Development
The synthesis of this compound derivatives has been a focus of research to enhance its bioactivity and solubility. For instance, water-soluble derivatives have been developed to improve therapeutic efficacy.
Table 3: Synthesis of this compound Derivatives
Derivative | Synthesis Method | Biological Activity |
---|---|---|
Water-soluble this compound | Chemical modification | IC: 0.19 μM on HEL cells |
MQ-16 | Acetylation | Induces apoptosis in K562 cells |
Mécanisme D'action
Target of Action
Rocaglaol, a highly bioactive flavolignan derived from the Aglaia species, primarily targets the eukaryotic initiation factor (eIF) 4A . This factor is an ATP-dependent DEAD-box RNA helicase, which plays a crucial role in unwinding secondary structures at the 5′-UTRs (untranslated regions) of mRNA to enable binding of the ribosomal pre-initiation complex . This compound also binds to prohibitins (PHB), which are responsible for regulating important signaling pathways .
Mode of Action
This compound interacts with its targets by inhibiting protein synthesis. It achieves this by binding to the translation initiation factor eIF4A, thereby preventing the unwinding of secondary structures at the 5′-UTRs of mRNA . This inhibition disrupts the binding of the ribosomal pre-initiation complex, effectively halting protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway. By inhibiting eIF4A, this compound disrupts the translation initiation process, leading to a decrease in protein synthesis . This has downstream effects on cellular functions that rely on the production of new proteins. Additionally, this compound’s interaction with prohibitins can influence various signaling pathways regulated by these proteins .
Pharmacokinetics
This suggests that this compound can be effectively absorbed and distributed within the body when administered orally .
Result of Action
The inhibition of protein synthesis by this compound leads to significant molecular and cellular effects. It has been found to induce apoptosis and cell cycle arrest in various human cancer cell lines . Moreover, this compound can reduce tissue inflammation and neuronal cell death by inhibiting NF-kappa B and AP-1 signaling, resulting in significant neuroprotection in animal models of neurodegeneration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that the effectiveness of this compound can vary depending on the specific physiological and pathological context within the body. For instance, its anticancer activity can vary significantly among different cancer cell lines .
Analyse Biochimique
Biochemical Properties
Rocaglaol interacts with various enzymes, proteins, and other biomolecules. It is known to bind to the translation initiation factor eIF4A, an ATP-dependent DEAD-box RNA helicase . This interaction plays a crucial role in its biochemical reactions . The compound also exhibits binding interactions with prohibitins (PHB), which are responsible for regulating important signaling pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit cell proliferation and viability in a low nanomolar range . This compound has shown to induce apoptosis in various tumor cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. The primary effect is the inhibition of protein synthesis by binding to the translation initiation factor eIF4A . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound exhibits cytotoxic effects against tumor cell lines with IC50 values ranging from 0.007 to 0.095 µmol . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A synthetic derivative of this compound has shown neuroprotective activity in vitro and in animal models of Parkinson’s disease and traumatic brain injury
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to inhibit the eukaryotic translation initiation factor 4A (eIF4A), affecting protein translation . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, is currently limited.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rocaglaol involves a stereodivergent approach using dual catalytic asymmetric allylation. This method includes the insertion of a double bond into a copper-boron complex, followed by carbon monoxide insertion, isomerization to a carbene intermediate, and a second carbon monoxide insertion. The process concludes with nucleophilic addition of an external alcohol, deoxygenative borylation, and protonolysis .
Industrial Production Methods: Industrial production of this compound typically involves the use of benzofuran-3(2H)-one and allyl carbonate as starting materials. The reaction is catalyzed by a dual-metal system, often involving nickel and iridium complexes, to achieve high yield and selectivity of the desired stereoisomers .
Analyse Des Réactions Chimiques
Types of Reactions: Rocaglaol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Comparaison Avec Des Composés Similaires
Rocaglamide: Another member of the flavagline family, known for its potent anticancer activity.
Silvestrol: Exhibits similar mechanisms of action, particularly in inhibiting protein synthesis.
Aglafoline: Shares structural similarities with rocaglaol and exhibits comparable biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and the ability to form multiple stereoisomers, each with distinct biological activities. This diversity in stereoisomers allows for a broad range of applications and potential therapeutic uses .
Activité Biologique
Rocaglaol, a member of the flavagline family derived from the genus Aglaia, exhibits significant biological activities, particularly in cancer therapy. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications based on diverse research findings.
This compound possesses a unique cyclopenta[b]benzofuran structure that is crucial for its biological activity. The compound primarily functions by inhibiting cap-dependent protein synthesis, specifically targeting the eukaryotic initiation factor 4A (eIF4A). This inhibition disrupts the recruitment of ribosomes to mRNA, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the this compound structure can enhance its cytotoxicity. For instance, derivatives with specific functional groups at C-3′ or C-8b have shown improved efficacy against various cancer cell lines. The presence of a hydroxyl group at C-8b is particularly critical for maintaining biological activity .
Biological Activity and Efficacy
This compound has been extensively studied for its anticancer properties. Below are key findings from various studies:
Case Studies
- Induction of Apoptosis in LNCaP Cells :
- Effects on K562 Cells :
- Comparative Studies on Stereoisomers :
Propriétés
IUPAC Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZOJQBRVGMMK-HCBGRYSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.